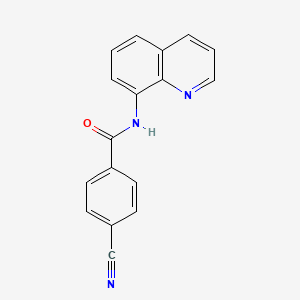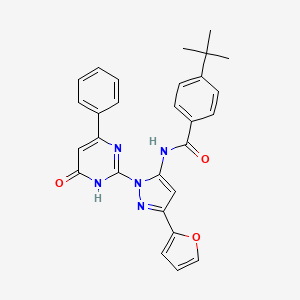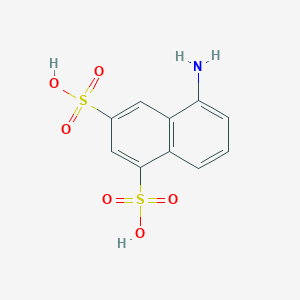
1,2-Bis(tetramethyldisiloxanyl)-ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(tetramethyldisiloxanyl)-ethane is an organosilicon compound characterized by the presence of two tetramethyldisiloxanyl groups attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(tetramethyldisiloxanyl)-ethane typically involves the reaction of ethylene with tetramethyldisiloxane in the presence of a catalyst. One common method is the hydrosilylation reaction, where a platinum-based catalyst is used to facilitate the addition of tetramethyldisiloxane to ethylene under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
1,2-Bis(tetramethyldisiloxanyl)-ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
1,2-Bis(tetramethyldisiloxanyl)-ethane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: The compound’s unique properties make it useful in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical implants and prosthetics due to its stability and biocompatibility.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 1,2-Bis(tetramethyldisiloxanyl)-ethane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications.
相似化合物的比较
Similar Compounds
1,2-Bis(trimethylsilyl)ethane: Similar in structure but with trimethylsilyl groups instead of tetramethyldisiloxanyl groups.
1,2-Bis(dimethylsilyl)ethane: Contains dimethylsilyl groups, offering different reactivity and properties.
1,2-Bis(phenylsilyl)ethane: Features phenylsilyl groups, which provide unique electronic and steric effects.
Uniqueness
1,2-Bis(tetramethyldisiloxanyl)-ethane is unique due to the presence of tetramethyldisiloxanyl groups, which impart distinct steric and electronic properties. These properties can enhance the compound’s stability and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
属性
分子式 |
C10H30O2Si4 |
|---|---|
分子量 |
294.68 g/mol |
IUPAC 名称 |
dimethylsilyloxy-[2-[dimethylsilyloxy(dimethyl)silyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C10H30O2Si4/c1-13(2)11-15(5,6)9-10-16(7,8)12-14(3)4/h13-14H,9-10H2,1-8H3 |
InChI 键 |
SIKFOBGBYHBHAK-UHFFFAOYSA-N |
规范 SMILES |
C[SiH](C)O[Si](C)(C)CC[Si](C)(C)O[SiH](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14123103.png)


![2-(2-Methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14123124.png)
![3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine](/img/structure/B14123130.png)


![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14123145.png)
![1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)-](/img/structure/B14123156.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-2'-(phenylamino)-](/img/structure/B14123163.png)



